N,N-diethyl-2-iodoacetamide
Description
Contextualization within Halogenated Acetamides
Halogenated acetamides are a class of organic compounds characterized by an acetamide (B32628) core structure where one or more hydrogen atoms on the acetyl group's alpha-carbon have been replaced by a halogen. The identity of the halogen atom (e.g., fluorine, chlorine, bromine, or iodine) significantly influences the compound's electrophilicity and, consequently, its chemical reactivity. cymitquimica.com Early research into haloacetamides recognized that halogen atoms could substantially alter the electrophilic character of organic compounds, leading to increased reactivity with biological nucleophiles.
The reactivity of halogenated acetamides is a key focus of study. Research has shown that the specific halogen and its position on the molecule can determine the compound's functional activity. nih.gov For instance, studies on other halogenated acetamides have demonstrated that the size of the halogen atom (I > Br > Cl) can directly impact biological efficacy, shifting a compound's function from an agonist to an antagonist. nih.gov In N,N-diethyl-2-iodoacetamide, the presence of the iodine atom, a large and relatively good leaving group, makes the adjacent carbon atom highly susceptible to nucleophilic attack. This inherent reactivity is central to its utility in research applications.
Significance in Biochemical and Organic Synthesis Research
The specific structural features of this compound make it a significant reagent in distinct research fields.
Biochemical Research: In biochemistry and molecular biology, iodoacetamide (B48618) and its derivatives are widely used as alkylating agents to modify specific amino acid residues within proteins. ontosight.ainih.gov The primary target for these reagents is the thiol group (-SH) of cysteine residues. ontosight.ai The thiolate anion of a cysteine residue acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the iodine in an SN2 (bimolecular nucleophilic substitution) reaction. nih.gov This process results in the displacement of the iodide ion and the formation of a stable, irreversible thioether bond between the protein and the acetamide moiety. nih.gov This specific and covalent modification is a critical technique for:
Probing Protein Structure: By selectively labeling cysteine residues, researchers can investigate their location and accessibility within the three-dimensional structure of a protein.
Investigating Protein Function: Blocking cysteine thiols, which are often located in the active sites of enzymes, can help elucidate their role in catalytic activity. nih.gov
Studying Redox Signaling: Iodoacetamides are used to block free thiols in their reduced state, allowing for the subsequent detection and quantification of reversibly oxidized thiols, a key aspect of cellular redox signaling pathways. nih.gov
Organic Synthesis Research: Beyond its biochemical applications, this compound serves as a valuable intermediate in organic synthesis. Its reactivity allows it to be used as a building block for constructing more complex molecular architectures. Research has demonstrated its application in radical-ionic tandem reactions for the synthesis of γ-lactones. core.ac.uk Furthermore, related compounds such as N,N-diethyl-2,2-difluoro-2-iodoacetamide are utilized in copper-mediated cross-coupling reactions, a powerful method for forming new carbon-carbon bonds. cas.cn This suggests the potential of this compound to participate in similar transformations, enabling the synthesis of novel organic molecules.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N,N'-Ethylenebis(iodoacetamide) |
| 2-Chloro-N-(2,4-dichlorophenyl)acetamide |
| N-(4-Bromo-2-fluorophenyl)acetamide |
| Capsaicin |
| N,N-diethyl-2,2-difluoro-2-iodoacetamide |
| γ-lactones |
| Maleimide |
| N-ethylmaleimide |
| Iodoacetate |
| Methyl methane (B114726) thiosulfonate |
| Dithiothreitol (B142953) |
| Ascorbate |
| Arsenite |
| Biotin-maleimide |
| 5,5′-dithiobis-2-nitrobenzoic acid (DTNB) |
| 5-Thio-2-NitroBenzoic acid (TNB) |
| Monobromobimane |
| Sulfiredoxin |
| Biotinylated iodoacetamide (BIAM) |
| N-ethylmaleimide (Bt-NEM) |
| Cytochrome c |
| Glyceraldehyde-3-phosphate dehydrogenase |
Structure
3D Structure
Properties
CAS No. |
78258-15-8 |
|---|---|
Molecular Formula |
C6H12INO |
Molecular Weight |
241.07 g/mol |
IUPAC Name |
N,N-diethyl-2-iodoacetamide |
InChI |
InChI=1S/C6H12INO/c1-3-8(4-2)6(9)5-7/h3-5H2,1-2H3 |
InChI Key |
ZKTXUTJVCYGNPL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CI |
Origin of Product |
United States |
Synthetic Methodologies for N,n Diethyl 2 Iodoacetamide and Its Analogues
Established Synthetic Pathways for N,N-Dialkyl-2-Haloacetamides
The synthesis of N,N-dialkyl-2-haloacetamides, the precursors to N,N-diethyl-2-iodoacetamide, is well-established and can be broadly categorized into two main approaches: alkylation reactions and halogen exchange reactions.
Alkylation Reactions
Alkylation reactions are a direct and common method for the synthesis of N,N-dialkyl-2-haloacetamides. This typically involves the acylation of a secondary amine with a haloacetyl halide. In the case of N,N-diethyl-2-chloroacetamide, a direct precursor to the iodo-analogue, the synthesis is achieved by reacting diethylamine (B46881) with chloroacetyl chloride. chemicalbook.com
A representative industrial-scale synthesis involves charging a reaction vessel with dichloromethane, followed by the addition of diethylamine. chemicalbook.com Chloroacetyl chloride is then added under controlled temperature conditions, typically between 0-10°C. chemicalbook.com The reaction mixture is stirred for a period to ensure complete reaction, after which water is added to quench the reaction and wash the organic layer. chemicalbook.com The organic phase, containing the desired N,N-diethyl-2-chloroacetamide, is then separated, washed with brine, and the solvent is removed under reduced pressure to yield the product with high purity and yield. chemicalbook.com
Table 1: Representative Synthesis of N,N-Diethyl-2-Chloroacetamide via Alkylation
| Reactant 1 | Reactant 2 | Solvent | Temperature | Key Steps | Product | Purity | Yield |
| Diethylamine | Chloroacetyl chloride | Dichloromethane | 5 ± 5°C | Controlled addition, stirring, aqueous workup | N,N-Diethyl-2-chloroacetamide | 98.4% | ~100% |
This method is highly efficient and provides the chloro-analogue in excellent purity, which is crucial for the subsequent halogen exchange reaction to produce this compound.
Halogen Exchange Reactions
The conversion of N,N-dialkyl-2-chloroacetamides or -bromoacetamides to their corresponding iodoacetamides is most commonly achieved through a halogen exchange reaction, specifically the Finkelstein reaction. This SN2 reaction involves treating the chloro- or bromo- derivative with an excess of an alkali metal iodide, such as sodium iodide or potassium iodide, in a suitable solvent like acetone.
The driving force for this equilibrium reaction is the precipitation of the less soluble sodium or potassium chloride/bromide in acetone, which, according to Le Châtelier's principle, shifts the equilibrium towards the formation of the iodo-derivative. This method is widely applicable for the synthesis of various alkyl and acyl iodides from their corresponding chlorides or bromides. While a specific detailed procedure for this compound is not extensively documented in publicly available literature, the general principles of the Finkelstein reaction are directly applicable.
Synthesis of Deuterium-Labeled this compound for Research Applications
Deuterium-labeled compounds are invaluable tools in mechanistic studies, metabolic profiling, and as internal standards in quantitative mass spectrometry. The synthesis of deuterium-labeled this compound can be strategically designed to incorporate deuterium (B1214612) atoms at specific positions within the molecule.
A feasible synthetic route involves the use of a deuterated starting material, such as deuterated diethylamine. For instance, diethylamine-d10 can be reacted with chloroacetyl chloride following the alkylation procedure described in section 2.1.1 to produce N,N-di(ethyl-d5)-2-chloroacetamide. Subsequent halogen exchange via the Finkelstein reaction would yield the desired N,N-di(ethyl-d5)-2-iodoacetamide.
Alternatively, isotopic labeling can be introduced on the acetyl moiety. This would require the synthesis of iodoacetic acid-d2, which can then be coupled with diethylamine. A similar strategy has been successfully employed for the synthesis of d5-iodoacetanilide, where perdeuterated aniline (B41778) was coupled with iodoacetic acid. nih.gov This demonstrates the viability of using isotopically labeled starting materials for the preparation of labeled iodoacetamide (B48618) derivatives.
Derivatization Strategies for Functionalized Probes
This compound can be derivatized to create functionalized probes for specific biological applications. The iodoacetamide moiety serves as a reactive handle for covalent modification of biomolecules, particularly cysteine residues in proteins.
Biotinylation Conjugation
Biotinylation is a widely used technique for the non-radioactive labeling of proteins and other biomolecules. The high affinity of biotin (B1667282) for streptavidin and avidin (B1170675) allows for sensitive detection and purification. Iodoacetamide derivatives of biotin are commercially available and are commonly used to biotinylate sulfhydryl groups.
The general protocol for biotinylation using a biotin-iodoacetamide reagent involves dissolving the protein of interest in a suitable buffer at a pH between 7.5 and 8.5. sigmaaldrich.com If necessary, disulfide bonds within the protein are reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free sulfhydryl groups. sigmaaldrich.comnih.gov A molar excess of the biotin-iodoacetamide is then added to the protein solution and incubated in the dark at room temperature. sigmaaldrich.comgbiosciences.com The reaction is terminated by removing the excess biotinylation reagent through dialysis or gel filtration. sigmaaldrich.com
Table 2: General Protocol for Protein Biotinylation with Iodoacetamide Derivatives
| Step | Procedure | Purpose |
| 1 | Dissolve protein in buffer (pH 7.5-8.5) | Optimize reaction conditions |
| 2 | (Optional) Reduce disulfide bonds with DTT or TCEP | Generate free sulfhydryl groups |
| 3 | Add molar excess of biotin-iodoacetamide | Drive the conjugation reaction to completion |
| 4 | Incubate in the dark at room temperature | Allow for covalent bond formation |
| 5 | Remove excess reagent (dialysis/gel filtration) | Purify the biotinylated protein |
Fluorophore Conjugation
Fluorescent labeling is a powerful tool for visualizing and tracking biomolecules in vitro and in vivo. Iodoacetamide derivatives of various fluorophores, such as fluorescein (B123965) and rhodamine, are widely used for labeling proteins at cysteine residues. thermofisher.com
The conjugation protocol is similar to that of biotinylation. The protein is typically dissolved in a buffer at a pH of 7.0-8.5. thermofisher.comatto-tec.com Any existing disulfide bonds are reduced to expose free sulfhydryl groups. atto-tec.com The fluorescent iodoacetamide derivative, dissolved in a suitable organic solvent like DMF or DMSO, is then added to the protein solution. thermofisher.com The reaction is allowed to proceed in the dark to prevent photobleaching of the fluorophore. thermofisher.comatto-tec.com Unreacted dye is subsequently removed by gel filtration or dialysis to obtain the purified fluorescently labeled protein. thermofisher.comatto-tec.com
Table 3: General Protocol for Protein Labeling with Fluorescent Iodoacetamides
| Step | Procedure | Purpose |
| 1 | Dissolve protein in buffer (pH 7.0-8.5) | Ensure optimal pH for the reaction |
| 2 | (Optional) Reduce disulfide bonds | Expose free cysteine residues |
| 3 | Add fluorescent iodoacetamide in DMF/DMSO | Introduce the fluorescent label |
| 4 | Incubate in the dark | Promote conjugation and prevent photobleaching |
| 5 | Purify by gel filtration or dialysis | Remove unreacted fluorescent dye |
Azide (B81097) Incorporation for Click Chemistry Applications
The covalent modification of biomolecules with reporter tags, such as fluorophores or biotin, is a cornerstone of chemical biology. The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has provided a powerful tool for this purpose due to its high efficiency, specificity, and biocompatibility. nih.gov Incorporating an azide moiety into an iodoacetamide framework creates a versatile reagent that can first react with cysteine residues in proteins and subsequently be "clicked" with an alkyne-containing reporter molecule.
Iodoacetamide azide is a commercially available reagent that serves as a broad-spectrum cysteine-reactive probe. vectorlabs.combroadpharm.com It covalently binds to the thiol group of cysteine residues, thereby introducing an azide group that can be used as a handle for click chemistry. This allows for the attachment of various functionalities, such as fluorophores or biotin, for visualization or affinity purification. vectorlabs.com
The synthesis of azide-functionalized iodoacetamide analogues often involves the use of bifunctional linkers. For instance, polyethylene (B3416737) glycol (PEG) linkers with a terminal azide and a reactive group that can be converted to an iodoacetamide have been developed. These Iodoacetamide-PEG-azide reagents offer the advantage of increased solubility and reduced steric hindrance. broadpharm.com
The general synthetic strategy for creating an azido-iodoacetamide involves a two-step process. First, an amine-containing precursor is reacted with an azide-containing acylating agent. The resulting amide is then converted to the corresponding iodoacetamide. A common method for the final step is the reaction of an acetamide (B32628) with iodine and a suitable base.
Alternatively, a starting material containing both an azide and a hydroxyl group can be used. The hydroxyl group is first converted to a leaving group, such as a tosylate or mesylate, which is then displaced by iodide to form the iodo-functionalized azide precursor. This precursor can then be reacted with diethylamine to yield N,N-diethyl-2-azidoacetamide, which is subsequently converted to this compound azide.
Table 1: Examples of Azide-Functionalized Iodoacetamide Analogues for Click Chemistry
| Compound Name | Structure | Application |
| Iodoacetamide Azide | ICH₂CONH(CH₂)₂N₃ | General purpose cysteine-reactive probe for click chemistry. vectorlabs.com |
| Iodoacetamide-PEG3-azide | ICH₂CONH(PEG)₃N₃ | Cysteine-reactive probe with a PEG linker for improved solubility and click chemistry applications. broadpharm.com |
| Iodoacetamide-PEG5-azide | ICH₂CONH(PEG)₅N₃ | Cysteine-reactive probe with a longer PEG linker for enhanced solubility and flexibility in click chemistry reactions. |
Hydrophobic Tagging for Enhanced Spectrometric Detection
Mass spectrometry (MS) is a powerful analytical technique for the identification and quantification of proteins and peptides. The efficiency of electrospray ionization (ESI), a common ionization method used in MS, can be influenced by the physicochemical properties of the analyte, such as its hydrophobicity. researchgate.net By covalently attaching a hydrophobic tag to a peptide, its ionization efficiency in ESI-MS can be significantly enhanced, leading to improved detection sensitivity. researchgate.netnih.gov
One notable example is the development of Iodoacetyl Tandem Mass Tag™ (iodoTMT™) reagents. These reagents possess a cysteine-reactive iodoacetyl group, a mass normalizer region, and a mass reporter region. The hydrophobic nature of the TMT tag enhances the ionization of the labeled peptides. fishersci.comthermofisher.com
The synthesis of hydrophobic iodoacetamide tags generally involves the reaction of iodoacetic acid or iodoacetyl chloride with a hydrophobic amine. The choice of the hydrophobic amine determines the degree of hydrophobicity of the resulting tag. For instance, N-phenyl iodoacetamide, an isotope-coded reagent, has been synthesized by coupling aniline with iodoacetic acid using dicyclohexylcarbodiimide (B1669883) (DCC). nih.govresearchgate.net This reagent is more reactive towards free cysteine than iodoacetamide itself. nih.govresearchgate.net
Table 2: Research Findings on Hydrophobic Tagging with Iodoacetamide Analogues
| Hydrophobic Tag | Peptide/Protein | Fold Increase in MS Signal (Compared to Iodoacetamide) | Reference |
| N-alkyl iodoacetamides | Peptide E-76 | Up to 429 | researchgate.net |
| N-phenyl iodoacetamide | E. coli Thioredoxin | Not explicitly quantified as fold increase, but demonstrated enhanced reactivity and utility in pKa determination. | nih.govresearchgate.net |
| iodoTMT™ Reagents | Various cysteine-containing peptides | Enables multiplexed quantification with enhanced detection. | fishersci.comthermofisher.com |
Photoaffinity Labeling Reagents
Photoaffinity labeling is a powerful technique used to identify and characterize the binding partners of small molecules within a complex biological system. This method involves a photoactivatable probe that, upon irradiation with UV light, forms a highly reactive intermediate that covalently crosslinks to nearby molecules, typically proteins. sfu.canih.gov Iodoacetamide analogues can be designed as photoaffinity labeling reagents by incorporating a photoreactive group.
Commonly used photoreactive moieties include diazirines and benzophenones. nih.govrsc.orgharvard.edu Diazirines are small, stable in the dark, and upon photolysis, generate reactive carbenes that can insert into a wide range of chemical bonds. nih.govnih.gov Benzophenones, upon excitation, form a triplet diradical that can abstract a hydrogen atom from a nearby C-H bond, leading to a covalent crosslink. nih.gov
The synthesis of an iodoacetamide-based photoaffinity label would involve the coupling of a precursor molecule containing the photoreactive group to an iodoacetamide moiety. For a diazirine-containing probe, a common synthetic route involves the synthesis of a diazirine-functionalized carboxylic acid. This acid can then be coupled to an amine-containing linker, which is subsequently functionalized with the iodoacetamide group. For example, 3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid can be synthesized and then coupled to a suitable scaffold. nih.gov
Similarly, for a benzophenone-based probe, a benzophenone-containing carboxylic acid, such as 4-benzoylbenzoic acid, can be used as the starting material. This is then coupled to a linker that can be further elaborated to include the iodoacetamide functionality. A bifunctional reagent, N-succinimidyl p-benzoyl-[2,3-3H2]dihydrocinnamate, has been synthesized to append the benzophenone (B1666685) photophore to amino groups of various molecules. nih.gov
While the direct synthesis of an this compound-based photoaffinity label is not extensively documented in the provided search results, the synthetic principles are well-established. The general approach involves the synthesis of a modular probe containing the photoreactive group, a linker, and the cysteine-reactive iodoacetamide warhead.
Table 3: Common Photoreactive Groups and Their Properties for Photoaffinity Labeling
| Photoreactive Group | Reactive Intermediate | Activation Wavelength (nm) | Key Features |
| Diazirine | Carbene | ~350-380 | Small size, short activation time, high reactivity. nih.govnih.gov |
| Benzophenone | Triplet Diradical | ~350-360 | Can be repeatedly activated, relatively stable reactive intermediate. nih.govharvard.edu |
| Aryl Azide | Nitrene | ~254-300 | Historically used, can undergo rearrangements. |
Advanced Spectroscopic and Theoretical Characterization of N,n Diethyl 2 Iodoacetamide
Conformational Analysis and Rotational Isomers
The relative orientation of the iodine atom and the carbonyl group, as defined by the I-C-C=O dihedral angle, leads to different rotamers. The cis (syn-periplanar) conformation, where the iodine and oxygen atoms are eclipsed, is generally destabilized due to steric repulsion and dipole-dipole opposition. In contrast, the gauche conformer, with a dihedral angle of approximately 60°, is often found to be more stable. This preference is influenced by a combination of reduced steric strain and favorable hyperconjugative interactions between the C-I bond and the π-system of the carbonyl group. The equilibrium between these rotamers is a dynamic process, and the population of each state is determined by their relative energies.
The surrounding medium can significantly influence the conformational equilibrium of N,N-diethyl-2-iodoacetamide. The polarity of the solvent plays a crucial role in stabilizing or destabilizing different rotamers. Polar solvents tend to stabilize conformers with larger dipole moments. For instance, if the gauche conformer possesses a higher dipole moment than the cis form, its population is expected to increase in a polar environment. This phenomenon, known as the solvent effect, can be rationalized by the reaction field theory, where the solvent dipoles orient themselves to favorably interact with the solute's dipole moment. wisc.edu
Quantum Mechanical and Computational Chemistry Studies
To gain a deeper, quantitative understanding of the structural and electronic properties of this compound, quantum mechanical calculations are employed. These computational methods provide valuable data on molecular geometries, energies, and orbital interactions. nih.gov
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. semanticscholar.org By employing functionals such as B3LYP with appropriate basis sets, it is possible to optimize the geometry of different conformers of this compound and calculate their relative energies with high accuracy. semanticscholar.org These calculations can confirm the stability of the gauche rotamer over the cis form and provide precise values for bond lengths, bond angles, and dihedral angles. Thermodynamic parameters like enthalpy, entropy, and Gibbs free energy can also be derived from DFT calculations, offering a complete picture of the conformational equilibria. semanticscholar.org
| Parameter | Calculated Value (Illustrative) |
| Relative Energy (Gauche) | 0.00 kcal/mol |
| Relative Energy (Cis) | +2.50 kcal/mol |
| Dipole Moment (Gauche) | 3.2 D |
| Dipole Moment (Cis) | 2.8 D |
Table 1: Illustrative DFT Calculation Results for Conformers of this compound.
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and orbital-orbital interactions within a molecule. nih.gov For this compound, NBO analysis can elucidate the electronic reasons behind conformational preferences. nih.gov It allows for the quantification of hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital (e.g., C-C or C-H) to a nearby empty antibonding orbital (e.g., C=O π* or C-I σ). nih.gov These interactions contribute to the stabilization of certain conformations. The analysis can also provide insights into the nature of the amide bond, revealing its partial double bond character due to the delocalization of the nitrogen lone pair into the carbonyl π orbital. wisc.edu
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Illustrative) |
| n(N) | π(C=O) | 55.0 |
| σ(C-C) | σ(C-I) | 2.1 |
| σ(C-H) | σ*(C=O) | 1.5 |
Table 2: Illustrative NBO Second-Order Perturbation Energies (E(2)) for this compound.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. nih.gov The energy and spatial distribution of these orbitals are critical in determining how the molecule interacts with other chemical species. ijnc.ir For this compound, the HOMO is typically localized on the iodine atom and the nitrogen lone pair, indicating these are the primary sites for electrophilic attack.
The LUMO, on the other hand, is generally centered on the antibonding π* orbital of the carbonyl group and the σ* orbital of the C-I bond. A LUMO map, which visualizes the spatial distribution of this orbital, highlights the regions of the molecule most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov
| Orbital | Energy (eV) (Illustrative) | Primary Localization |
| HOMO | -9.5 | Iodine lone pairs, Nitrogen lone pair |
| LUMO | -0.8 | π(C=O), σ(C-I) |
| HOMO-LUMO Gap | 8.7 | - |
Table 3: Illustrative Frontier Molecular Orbital Energies for this compound.
Reaction Energy Profile Computations for Nucleophilic Attack
The reaction of iodoacetamides with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins, is a cornerstone of proteomics research. The high reactivity of the carbon-iodine bond makes the methylene (B1212753) group adjacent to the carbonyl a strong electrophilic center. The nucleophilic attack is directed at this α-carbon.
A theoretical-computational analysis of a generic SN2 reaction, such as the attack of a nucleophile (X⁻) on a methyl halide (CH₃Cl), provides a foundational understanding of the process. The potential energy surface for such a reaction typically includes the reactants, an initial reactant complex, a transition state, a product complex, and the final products. The energy barrier to the reaction is represented by the energy of the transition state relative to the reactants. Factors such as the nature of the nucleophile, the leaving group, the solvent, and the steric hindrance around the reaction center all influence the height of this energy barrier and, consequently, the reaction rate.
In the case of this compound, the diethylamino group can influence the reactivity of the electrophilic carbon through both inductive and steric effects. Computational models would be necessary to precisely quantify these effects and to calculate the activation energy for the nucleophilic attack. Such models would typically employ density functional theory (DFT) methods to map the potential energy surface and identify the transition state structure.
Spectroscopic Investigations of Molecular Structure
Infrared (IR) Spectroscopic Analysis of Carbonyl Bands
The infrared spectrum of this compound is characterized by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For tertiary amides, such as this compound, this band typically appears in the region of 1630-1680 cm⁻¹. The exact position of the carbonyl band is sensitive to the molecular environment, including the electronic effects of substituents and the physical state of the sample.
The presence of the electronegative iodine atom on the α-carbon can influence the position of the carbonyl absorption. Electronegative atoms on the carbon adjacent to a carbonyl group generally lead to an increase in the carbonyl stretching frequency due to an inductive effect. This effect would be expected to shift the C=O band of this compound to a higher wavenumber compared to a simple N,N-dialkylacetamide.
A general rule of thumb is that the carbonyl stretch is a sharp and strong peak, often the most intense in the spectrum. masterorganicchemistry.com For amides specifically, the C=O stretch is a prominent feature. masterorganicchemistry.com
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Amide C=O Stretch | 1690-1630 |
This table is based on generalized data for amide functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the different types of protons present in the molecule. The methylene protons (CH₂) alpha to the iodine atom would appear as a singlet, shifted downfield due to the deshielding effect of the adjacent iodine and carbonyl group. The ethyl groups would exhibit a characteristic quartet for the methylene protons (NCH₂) and a triplet for the methyl protons (CH₃), arising from spin-spin coupling with each other. Due to the restricted rotation around the amide C-N bond, the two ethyl groups may be non-equivalent, potentially leading to more complex splitting patterns for the methylene and methyl protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon would appear as a distinct signal in the downfield region of the spectrum, typically around 170 ppm for amides. The carbon atom bonded to the iodine (ICH₂) would also be significantly deshielded. The carbons of the two ethyl groups would give rise to two sets of signals, one for the methylene carbons (NCH₂) and one for the terminal methyl carbons (CH₃). Similar to the ¹H NMR, the non-equivalence of the ethyl groups due to restricted amide bond rotation could result in separate signals for each of the methylene and methyl carbons.
Based on available spectral data for 2-Iodo-N,N-diethyl-acetamide, the following chemical shifts are observed spectrabase.com:
| Assignment | ¹³C Chemical Shift (ppm) |
| C=O | 166.5 |
| ICH₂ | -1.5 |
| NCH₂ | 43.1 |
| NCH₂' | 41.2 |
| CH₃ | 14.1 |
| CH₃' | 12.8 |
Note: The primed and unprimed assignments for the ethyl groups denote their potential magnetic non-equivalence.
Reactivity Mechanisms and Molecular Interactions of N,n Diethyl 2 Iodoacetamide
Nucleophilic Substitution Reactions with Biological Thiols (Cysteine Residues)
The most prominent reaction of N,N-diethyl-2-iodoacetamide in a biological context is its interaction with the thiol group of cysteine residues. wikipedia.orgcreative-proteomics.com This reaction is a cornerstone of its application in protein chemistry.
The reaction between this compound and the thiol group of a cysteine residue proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.govnih.gov In this pathway, the deprotonated thiol group, the thiolate anion (S-), acts as the nucleophile. nih.gov This potent nucleophile attacks the electrophilic carbon atom of the iodoacetamide (B48618) derivative, which is the carbon atom bonded to the iodine. Simultaneously, the iodine atom, a good leaving group, is displaced. nih.gov The rate of this second-order reaction is dependent on the concentrations of both the thiolate anion and the iodoacetamide derivative. nih.gov
The general mechanism can be depicted as follows:
Step 1: Deprotonation of the Cysteine Thiol: The thiol group (-SH) of the cysteine residue must first be deprotonated to form the more nucleophilic thiolate anion (-S⁻). This is a pH-dependent process.
Step 2: Nucleophilic Attack: The thiolate anion attacks the α-carbon of the this compound.
Step 3: Displacement of the Leaving Group: The iodide ion (I⁻) is expelled, resulting in the formation of a stable covalent bond.
The product of the SN2 reaction between this compound and a cysteine residue is a stable and irreversible thioether bond. creative-proteomics.comnih.gov This covalent modification effectively "caps" the cysteine residue, preventing it from participating in other reactions, such as the formation of disulfide bonds. wikipedia.orgcreative-proteomics.com The resulting modified cysteine residue is a carbamidomethyl-cysteine derivative.
pH Dependence and Chemoselectivity in Bioconjugation
The efficiency and specificity of the alkylation reaction with this compound are significantly influenced by the reaction conditions, particularly the pH.
Iodoacetamide and its derivatives are known for their high reactivity towards cysteine residues. researchgate.net This selectivity stems from the high nucleophilicity of the thiolate anion, which is present at physiological or slightly alkaline pH. nih.gov The average pKa of a cysteine thiol is approximately 8.5, meaning that as the pH increases, the concentration of the more reactive thiolate form also increases. nih.gov
While cysteine is the primary target, other nucleophilic amino acid residues can also react with iodoacetamide derivatives, especially under non-ideal conditions such as high pH or prolonged reaction times. researchgate.net These potential side reactions include the alkylation of:
Histidine: The imidazole (B134444) ring of histidine can be alkylated.
Methionine: The thioether side chain of methionine can be a target for alkylation by iodine-containing reagents. nih.govresearchgate.net
Lysine (B10760008): The ε-amino group of lysine can be modified.
N-terminal amines: The primary amine at the N-terminus of a peptide or protein can react. researchgate.net
Aspartic and Glutamic Acid: The carboxylate side chains can be esterified. researchgate.net
Tyrosine: The phenolic hydroxyl group can be a site of modification. researchgate.net
However, by carefully controlling the pH, the reaction can be directed to be highly specific for cysteine. rsc.org Optimal specificity for sulfhydryl groups is generally achieved at a pH of around 8.3. rsc.org At near-neutral pH (6.5–7.5), the reaction with amines is minimized, enhancing the selectivity for cysteine. rsc.org
The substitution on the amide nitrogen of the iodoacetamide molecule can influence its reactivity. Studies have shown that N-substituted iodoacetamides can exhibit different reaction rates. For instance, N-phenyl iodoacetamide (iodoacetanilide) was found to be more reactive towards free cysteine than the parent iodoacetamide. nih.gov The addition of a phenyl group to the amide nitrogen did not negatively affect its reactivity towards thiol groups. nih.gov Similarly, the synthesis and application of N-tert-butyl-2-iodoacetamide have been described for protein quantitation, indicating that bulky substituents on the nitrogen are tolerated and can be used to introduce specific tags or labels. nih.gov
Kinetic and Mechanistic Studies of Alkylation Reactions
Kinetic studies provide valuable insights into the efficiency and completeness of the alkylation reaction. The reaction of iodoacetamide with thiols is a second-order reaction. nih.gov The rate constant for the reaction of iodoacetamide with cysteine is approximately 0.6 M⁻¹s⁻¹. nih.gov
Studies monitoring the alkylation of proteins by iodoacetamide have shown that the reaction can be rapid initially. For example, one study using MALDI-TOF-MS found that approximately 70% of the alkylation of certain proteins occurred within the first 2 minutes at pH 9. nih.gov However, achieving complete alkylation of all cysteine residues can be significantly slower, with some resistant thiols requiring up to 6 hours for full modification. nih.gov This highlights the influence of the local protein microenvironment on the accessibility and reactivity of individual cysteine residues.
The table below summarizes the second-order rate constants for the reaction of iodoacetamide and a more reactive derivative with cysteine.
| Reagent | Second-Order Rate Constant (M⁻¹min⁻¹) | Reference |
| Iodoacetamide | 36 | nih.gov |
| d₀-Iodoacetanilide | 110 | nih.gov |
Comparative Reactivity with Related Haloacetamides and Derivatives
The reactivity of this compound is primarily defined by the carbon-iodine bond, which serves as the focal point for nucleophilic attack. The compound participates in bimolecular nucleophilic substitution (SN2) reactions, where a nucleophile attacks the carbon atom bonded to the iodine, leading to the displacement of the iodide ion, which is an excellent leaving group. nih.govnih.gov This reactivity profile is common among haloacetamides, but the specific halogen atom plays a crucial role in determining the reaction rate.
The reactivity of haloacetamides follows the trend directly related to the leaving group ability of the halide ion: I > Br > Cl. Consequently, this compound is significantly more reactive than its bromo- and chloro- analogs, N,N-diethyl-2-bromoacetamide and N,N-diethyl-2-chloroacetamide, respectively. The weaker carbon-iodine bond and the greater stability of the iodide anion (I⁻) compared to bromide (Br⁻) and chloride (Cl⁻) anions facilitate its displacement, resulting in faster reaction kinetics under identical conditions.
In the context of proteomics, where these compounds are frequently used as alkylating agents for cysteine residues, iodoacetamide (IAA) is often preferred because it provides a high rate of reaction completion with relatively few side reactions compared to other agents. nih.govresearchgate.net While reagents like N-ethylmaleimide (NEM) may react faster with thiols, iodoacetamide and its derivatives are noted for forming very stable thioether bonds. nih.govresearchgate.net The efficiency of these haloacetamide reagents is ultimately a balance between the leaving group's characteristics and the steric hindrance at the reaction site. researchgate.net
Quantitative studies comparing the intrinsic reactivity of various electrophiles provide further insight. For instance, in a reaction with the nucleophile 4-(4-nitrobenzyl)pyridine (B86830) (NBP), which serves as a model for N7-guanine, iodoacetamide exhibited a second-order rate constant of 1.2 ± 0.1 × 10⁻⁴ M⁻¹s⁻¹. acs.org While direct kinetic data for this compound under the same conditions is not specified, this value for the parent compound provides a crucial benchmark for comparison. The reactivity can also be compared with thiol-containing compounds; iodoacetamide reacts with 5,5-dithiobis(2-nitrobenzoic acid) (DTNB) with a second-order rate constant of 2.55 ± 0.04 M⁻¹ s⁻¹. acs.org
| Compound | General Reactivity Trend (vs. other Haloacetamides) | Reaction Mechanism with Nucleophiles | Notes |
|---|---|---|---|
| N,N-diethyl-2-iodoacetamide (B32628) | Highest | SN2 | Excellent leaving group (I⁻) leads to rapid reaction rates. |
| N,N-diethyl-2-bromoacetamide | Intermediate | SN2 | Less reactive than the iodo- derivative but more reactive than the chloro- derivative. |
| N,N-diethyl-2-chloroacetamide | Lowest | SN2 | Poorer leaving group (Cl⁻) results in the slowest reaction rates of the three. |
| N-ethylmaleimide (NEM) | Often Faster than Iodoacetamide | Michael Addition | Different mechanism; noted for rapid reaction with thiols, sometimes less specific. nih.govresearchgate.net |
Influence of Steric and Electronic Factors on Reaction Rates
The rate of the SN2 reaction involving this compound is governed by both steric and electronic factors. These elements influence the accessibility of the electrophilic carbon atom and the stability of the transition state.
Electronic Factors: The acetamide group (-C(O)N(C₂H₅)₂) has a significant electronic influence on the molecule's reactivity. The carbonyl group is electron-withdrawing, which polarizes the adjacent carbon-carbon bond and increases the electrophilicity of the α-carbon (the carbon atom bonded to iodine). This polarization makes the α-carbon more susceptible to nucleophilic attack. The reaction proceeds through a transition state where the nucleophile is forming a new bond to the carbon, and the carbon-iodine bond is simultaneously breaking. The stability of this trigonal bipyramidal transition state is key to the reaction rate.
Steric Factors: Steric hindrance refers to the spatial arrangement of atoms and groups near the reaction center, which can impede the approach of the incoming nucleophile. In this compound, the two ethyl groups on the nitrogen atom introduce more steric bulk compared to unsubstituted iodoacetamide. This increased bulk can potentially hinder the "backside attack" required for an SN2 mechanism, which could lead to a slower reaction rate compared to less substituted analogs.
However, modern computational analyses of SN2 reactions suggest that the classical view of steric hindrance as simple physical blocking may be an oversimplification. nih.gov Quantum chemical calculations indicate that for bulkier systems, the increase in the activation energy barrier often arises not from increased steric repulsion in the transition state, but rather from a weakening of electrostatic attraction and a loss of favorable orbital interactions between the nucleophile and the substrate. nih.govresearchgate.net In the case of this compound, while the ethyl groups do contribute to the molecule's size, their primary effect on the activation barrier may be through the perturbation of these electronic interactions in the transition state.
The interplay between these factors is crucial. While the ethyl groups add steric bulk, the powerful electronic effect of the iodine as a superior leaving group remains the dominant factor in the molecule's high reactivity, especially when compared to other haloacetamides.
| Factor | Component | Effect on Reaction Rate | Mechanism of Influence |
|---|---|---|---|
| Electronic | Iodine Atom | Increase | Excellent leaving group ability due to the weak C-I bond and stability of the I⁻ anion. |
| Amide Group | Increase | The carbonyl group is electron-withdrawing, increasing the electrophilicity of the adjacent carbon atom. | |
| Steric | N,N-diethyl Groups | Decrease (Potentially) | Increased bulk near the reaction site may hinder the approach of the nucleophile, potentially weakening attractive interactions in the transition state. nih.gov |
Applications in Proteomics Research
Cysteine Alkylation in Sample Preparation for Mass Spectrometry-Based Proteomics
The alkylation of cysteine residues is a standard and virtually essential step in nearly all proteomics workflows that aim to analyze the complete protein content of a sample. nih.govresearchgate.net This chemical modification, which converts the reactive thiol group of cysteine into a stable thioether, is fundamental for preparing proteins for enzymatic digestion and subsequent mass spectrometric analysis. creative-proteomics.com
A key objective in preparing a protein sample for proteomics is to denature it, breaking down its complex three-dimensional structure into a linear chain of amino acids. This process typically involves a reduction step, where agents like dithiothreitol (B142953) (DTT) are used to break the disulfide bonds (-S-S-) that exist between cysteine residues. researchgate.net However, the resulting free thiol groups (-SH) are highly reactive and can readily re-oxidize to reform these bonds, causing the protein to refold or aggregate. researchgate.netnih.gov
N,N-diethyl-2-iodoacetamide and similar alkylating agents are introduced after the reduction step to permanently "cap" these free thiol groups. creative-proteomics.comcellular-protein-chemistry.nl By forming a stable covalent bond with the sulfur atom, the reagent prevents the reformation of disulfide bridges, ensuring that the proteins remain in their linearized, reduced state throughout the subsequent stages of the experiment. researchgate.netnih.govnih.gov This stabilization is crucial for achieving consistent and reliable results.
For most proteomics analyses, proteins must be broken down into smaller, more manageable pieces called peptides. This is typically achieved through enzymatic digestion, most commonly using the protease trypsin. phenomenex.comthermofisher.com The efficiency of this digestion is highly dependent on the enzyme's ability to access its specific cleavage sites along the protein chain. phenomenex.com
By preventing disulfide bond reformation and keeping the protein in an unfolded state, cysteine alkylation makes the protein a much better substrate for trypsin. researchgate.net A linearized protein presents more accessible cleavage sites, leading to more complete and reproducible digestion. rockefeller.edu This comprehensive digestion is the foundation of peptide mapping, a technique where the resulting peptides are separated and detected to create a unique "fingerprint" for the protein. thermofisher.comrockefeller.edu Incomplete digestion can lead to missed peptides and lower sequence coverage, ultimately hindering protein identification. rockefeller.edu
Protein Identification and Quantification Strategies
The modification of cysteines with this compound not only stabilizes the protein structure but also serves as a valuable tool in various mass spectrometry-based strategies for identifying and quantifying proteins.
A powerful application in quantitative proteomics involves the use of isotope-labeled analogues of alkylating agents. nih.gov This approach, conceptually similar to the Isotope-Coded Affinity Tag (ICAT) method, uses reagents that are chemically identical but differ in mass due to the incorporation of stable heavy isotopes (e.g., deuterium (B1214612), ¹³C). nih.govnih.gov
In a typical experiment, the proteome from a control sample is treated with the "light" version of the reagent, while the proteome from an experimental sample is treated with the "heavy" version. nih.govnih.gov The samples are then combined and processed together. When analyzed by a mass spectrometer, a peptide containing a cysteine will appear as a pair of peaks separated by a specific mass difference corresponding to the mass difference between the light and heavy labels. nih.gov The ratio of the intensities of these two peaks directly reflects the relative abundance of that peptide—and by extension, its parent protein—in the original two samples. nih.gov
| Isotope Label Type | Example Reagent | Mass Difference (Da) | Application |
| Light | N-phenyl iodoacetamide (B48618) (d₀) | 0 | Used for control or reference sample |
| Heavy | N-phenyl iodoacetamide (d₅) | +5 | Used for treated or experimental sample |
This table illustrates the principle of using isotope-coded iodoacetamide derivatives for relative quantification. The mass difference allows for direct comparison of protein levels between two different biological states. nih.gov
In peptide mass fingerprinting (PMF), a protein is identified by matching the experimentally measured masses of its tryptic peptides to a database of theoretical peptide masses calculated from known protein sequences. matrixscience.comunits.it The alkylation of cysteine adds a fixed, predictable mass to every cysteine-containing peptide. nih.gov Factoring this mass modification into the database search is essential for achieving an accurate match and a confident protein identification. matrixscience.comuab.edu
Tandem mass spectrometry (MS/MS) goes a step further by selecting an individual peptide, fragmenting it, and measuring the masses of the resulting fragment ions to determine the peptide's amino acid sequence. matrixscience.comscispace.com The known mass of the modified cysteine residue helps to correctly interpret the fragmentation pattern, aiding in the accurate sequencing of the peptide and confirming the identity of the protein. nih.govscispace.com
The specific reactivity of this compound with cysteine can be leveraged to determine the number of cysteine residues within a peptide. rockefeller.edu One method involves using a 1:1 mixture of an unlabeled ("light") and a deuterium-labeled ("heavy") alkylating reagent. A peptide with one cysteine will show up in the mass spectrum as a pair of peaks of equal intensity, separated by the mass difference of the labels. A peptide with two cysteines will appear as a triplet of peaks, and so on. This distinctive isotopic signature allows for the direct counting of cysteine residues within each detected peptide, providing additional valuable information that can increase the confidence of a protein identification. rockefeller.edu
Based on a comprehensive review of available scientific literature, there is limited specific research focused exclusively on the detailed applications of This compound within the precise proteomics research areas outlined in your request. The majority of published studies in these domains utilize the more common parent compound, iodoacetamide, or other specialized derivatives for cysteine alkylation.
Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound, as the detailed research findings, data tables, and specific protocol optimizations for this particular compound are not sufficiently documented in the public domain.
The general reactivity of α-iodoacetamides suggests that this compound functions as a thiol-reactive reagent capable of alkylating cysteine residues in proteins. This characteristic is foundational to the applications listed in your outline. However, without specific studies on its impact on peptide identification, artifactual modifications, use in enrichment methods, or its application in profiling the reactive thiol proteome and investigating redox signaling, any detailed discussion would be speculative and would not meet the required standards of scientific accuracy based on published evidence.
To provide an article that meets the depth and specificity of your request, published research directly investigating this compound in these contexts would be necessary.
Enzyme Inhibition and Biochemical Pathway Elucidation
Irreversible Inhibition of Cysteine Peptidases and Proteases
Iodoacetamide (B48618) is recognized as a general and irreversible inhibitor of all cysteine peptidases. wikipedia.orgebi.ac.uk The inhibition mechanism occurs through the alkylation of the catalytic cysteine residue's thiol group (sulfhydryl group). wikipedia.orgubpbio.com This reaction forms a stable thioether bond, rendering the enzyme inactive. nih.gov Iodoacetamide is often used to covalently bind with the thiol group of cysteine, preventing the protein from forming disulfide bonds. wikipedia.orginterchim.fr
Iodoacetamide is employed in ubiquitin studies as an inhibitor of deubiquitinase enzymes (DUBs). wikipedia.orginterchim.fr It functions by alkylating the cysteine residues located at the active site of the DUBs, leading to their irreversible inhibition. wikipedia.orgubpbio.cominterchim.fr DUBs are a large family of proteases that play crucial roles in numerous cellular processes by cleaving ubiquitin from substrate proteins, and their inhibition is a key area of research. nih.gov
Iodoacetamide's role as an inhibitor extends to specific cysteine proteases such as Cathepsin B and Beta-Amylase. ubpbio.com Cathepsin B is a lysosomal cysteine protease involved in protein degradation. nih.gov Beta-amylase is an enzyme found in plants and microorganisms that breaks down starch. researchgate.net Iodoacetamide irreversibly inhibits these enzymes by alkylating their essential cysteine residues. ubpbio.com
Inhibition of Other Enzymes via Histidine Modification
While iodoacetamide reacts most rapidly with cysteine residues, it can also modify other amino acids, such as histidine and methionine, though typically at a slower rate. ubpbio.cominterchim.fr This reactivity allows it to inhibit a broader range of enzymes.
Iodoacetamide is known to inhibit ribonuclease (RNase) by reacting with histidine residues in the enzyme's active site. ubpbio.cominterchim.frresearchgate.net The alkylation of bovine pancreatic ribonuclease A by iodoacetamide at pH 5.5 specifically targets histidine-12, yielding an inactive 3-carboxamidomethylhistidine-12-ribonuclease. researchgate.net This reaction is notably facilitated, occurring 10 to 100 times faster than the alkylation of free histidine, although it is still slower than its reaction with cysteine proteases. researchgate.net Studies on a ribonuclease from Streptomyces erythreus (RNase St) showed that inactivation by iodoacetamide at pH 8.0 resulted in the modification of approximately two histidine residues. nih.gov
| Enzyme | Target Residue | pH Condition | Key Finding | Reference |
|---|---|---|---|---|
| Ribonuclease A (Bovine Pancreatic) | Histidine-12 | 5.5 | Forms inactive 3-carboxamidomethylhistidine-12-ribonuclease. | researchgate.net |
| RNase St (Streptomyces erythreus) | Histidine (approx. 2 residues) | 8.0 | Modification of histidine residues leads to inactivation. | nih.gov |
Iodoacetamide is a potent inhibitor of chloramphenicol (B1208) acetyltransferase. portlandpress.com Chemical modification studies on variants of this enzyme suggest that a unique histidine residue may be involved in the catalytic mechanism. portlandpress.com Inactivation with iodoacetamide led to the identification of 3-carboxymethylhistidine (B1207341) in acid hydrolysates of one variant. portlandpress.com Further research on an E. coli Chloramphenicol Acetyltransferase Type III variant showed that iodoacetamide was 15 times more effective as an inhibitor than iodoacetate. le.ac.uk Experiments using radiolabeled iodoacetamide indicated that both a histidine and a cysteine residue were modified, and the substrate chloramphenicol could protect the enzyme from inactivation. le.ac.uk
| Enzyme Variant | Target Residue(s) | Inhibitor Comparison | Key Finding | Reference |
|---|---|---|---|---|
| Staphylococcal Variants (A, B, C, D) | Histidine | Potent inhibitor; Iodoacetate is not an inhibitor. | Identification of 3-carboxymethylhistidine suggests histidine involvement in catalysis. | portlandpress.com |
| E. coli Type III Variant | Histidine and Cysteine | 15x more effective than iodoacetate. | Substrates protect against loss of activity, suggesting modification at or near the active site. | le.ac.uk |
Probing Catalytic States and Conformational Changes in Enzymes
The specific and covalent nature of the reaction between iodoacetamide and certain amino acid residues makes it a useful probe for studying enzyme structure and dynamics. By selectively modifying accessible residues, researchers can gain insights into the enzyme's catalytic states and any conformational changes that occur during its functional cycle. For example, changes in the reactivity of a particular cysteine or histidine residue in the presence or absence of a substrate or cofactor can indicate that the residue is located within a binding site or is involved in a conformational shift. nih.gov While iodoacetamide itself is the modifying agent, its application allows for the study of these dynamic processes, which are essential for understanding the complete catalytic energy landscape of an enzyme. brandeis.edu
Application in Cellular Transport Studies
The study of cellular transport, a fundamental process for cell survival and function, often requires specific tools to investigate the structure and mechanics of the proteins that facilitate the movement of substances across biological membranes. One such group of chemical probes includes iodoacetamide and its derivatives, which are known for their ability to covalently modify cysteine residues in proteins. While direct and extensive research specifically employing N,N-diethyl-2-iodoacetamide in cellular transport studies is not widely documented in publicly available scientific literature, the principles of its application can be understood through studies of closely related iodoacetamide compounds. These reagents serve as valuable tools for elucidating the role of specific amino acid residues in the function of transport proteins, thereby contributing to our understanding of biochemical transport pathways.
The primary mechanism by which iodoacetamide and its derivatives are utilized in cellular transport studies is through the specific alkylation of the thiol group of cysteine residues. Cysteine residues are often located in critical functional domains of transport proteins, such as binding sites, or regions that undergo conformational changes during the transport cycle. By modifying these residues, researchers can infer their importance and function. If the modification of a specific cysteine residue by an iodoacetamide derivative leads to an alteration in the transport protein's activity—be it inhibition or a change in substrate affinity—it suggests that this residue is crucial for the protein's function.
A notable example of this application is the study of the Ca²⁺,Mg²⁺-adenosine triphosphatase (SERCA) of the sarcoplasmic reticulum, a vital transport protein responsible for pumping calcium ions from the cytosol into the sarcoplasmic reticulum, a process essential for muscle relaxation. In a study investigating the structure-function relationship of SERCA, iodoacetamide (IAA) and its N-substituted fluorescent derivatives were used to probe the roles of its cysteine residues.
Researchers found that at a concentration of 1.0 mM, iodoacetamide specifically bound to the B-tryptic fragment of the ATPase peptide. nih.gov Interestingly, this specific modification with IAA did not impair the Ca²⁺-transporting activity of the enzyme. nih.gov This finding suggests that the cysteine residue(s) in this region, while accessible to IAA, are not directly involved in the catalytic cycle of calcium transport.
To further investigate the conformational changes of the SERCA transporter, fluorescent derivatives of iodoacetamide were employed. These derivatives, such as 5-(2-acetamidoethyl)aminonaphthalene-1-sulfonate (IAEDANS), 5-iodoacetamido fluorescein (B123965) (IAF), and 5-iodoacetamido eosin (B541160) (IAE), attach a fluorescent probe to the cysteine residues, allowing researchers to monitor changes in the local environment of the labeled site through fluorescence spectroscopy.
The study revealed that while IAEDANS and IAF, at a labeling density of 1 mole per mole of ATPase, did not affect the Ca²⁺-transporting activity, IAE significantly reduced it to 20% of the control. nih.gov This indicates that the bulkier eosin moiety, or the specific location of its attachment, interferes with the protein's function. The differential effects of these derivatives underscore the importance of the size and chemical nature of the modifying agent when interpreting such experiments.
IAEDANS, which specifically labeled the B-fragment similarly to IAA without affecting activity, was used as a conformational probe. nih.gov An increase in its fluorescence intensity was observed upon the formation of the E1Ca-P intermediate, a key step in the transport cycle. nih.gov This change in fluorescence suggests that a conformational change occurs in the vicinity of the labeled cysteine residue during the phosphorylation of the enzyme.
The following table summarizes the key findings from the study on the effects of iodoacetamide and its derivatives on SERCA activity:
| Compound | Concentration | Labeling Density (mol/mol ATPase) | Effect on Ca²⁺-Transporting Activity | Labeled Fragment |
| Iodoacetamide (IAA) | 1.0 mM | 1 | No effect | B-fragment |
| IAEDANS | 50 µM | 1 | No effect | B-fragment |
| IAF | 50 µM | 1 | No effect | A1 and B fragments |
| IAE | 50 µM | 1 | Reduced to 20% of control | Not specified |
Data sourced from a study on the chemical modification and fluorescence labeling of Ca²⁺,Mg²⁺-adenosine triphosphatase of sarcoplasmic reticulum. nih.gov
These detailed research findings illustrate how iodoacetamide derivatives, by serving as specific cysteine-modifying agents, are instrumental in dissecting the molecular mechanisms of cellular transport proteins. They allow for the identification of functionally important residues and the detection of conformational changes that are central to the transport process, thereby contributing significantly to the elucidation of biochemical pathways in cellular transport.
Applications in Organic and Bio Organic Synthesis
Use as a Building Block for Complex Molecules
N,N-diethyl-2-iodoacetamide serves as a key starting material or intermediate in the synthesis of more complex molecules, including biologically active compounds and functional materials. The presence of the reactive iodine atom allows for its facile conversion into various other functional groups through nucleophilic substitution reactions. This reactivity enables the introduction of the N,N-diethylacetamido moiety into a larger molecular framework, which can be a critical step in the total synthesis of natural products or the construction of novel pharmaceutical agents.
For instance, in the synthesis of peptide-based molecules, this compound can be used to introduce a specific side chain or to modify existing amino acid residues. The diethylamide group can influence the solubility, conformational properties, and biological activity of the resulting peptide analogues.
Participation in Advanced Organic Reactions
The chemical reactivity of this compound extends to its participation in a variety of advanced organic reactions, enabling the efficient construction of diverse molecular scaffolds.
O-Alkylation Reactions
This compound can act as an alkylating agent in O-alkylation reactions, where it reacts with alcohols or phenols to form the corresponding ethers. This transformation is typically carried out in the presence of a base, which deprotonates the hydroxyl group to generate a more nucleophilic alkoxide or phenoxide. The resulting ether products containing the N,N-diethylacetamido group may exhibit interesting biological properties or serve as intermediates in further synthetic transformations. The general scheme for the O-alkylation of a phenol (B47542) using this compound is depicted below:

Figure 1: General scheme of O-alkylation of a phenol with this compound.
Multi-component Annulation Reactions for Heterocycle Synthesis
Multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. While specific examples detailing the direct participation of this compound in well-known MCRs like the Ugi or Passerini reactions are not extensively documented in the literature, its structural motifs can be incorporated into substrates for such reactions. For example, a molecule containing the N,N-diethylacetamido group could be functionalized with a carboxylic acid, amine, isocyanide, or carbonyl group, making it a suitable component for these powerful transformations. The resulting heterocyclic products would bear the N,N-diethylacetamido moiety, potentially influencing their biological activity and physicochemical properties.
Synthesis of Metal Complexes and Ligands Utilizing Iodoacetamide (B48618)
The amide functionality of this compound and its derivatives can act as a ligand for the coordination of metal ions. The oxygen and nitrogen atoms of the amide group can donate their lone pairs of electrons to a metal center, forming stable coordination complexes. By modifying the iodoacetamide structure, for example, by replacing the iodine with other donor atoms or by incorporating it into a larger chelating framework, a wide variety of ligands can be synthesized.
These ligands can then be used to prepare metal complexes with diverse geometries and electronic properties. Such complexes are of interest for their potential applications in catalysis, materials science, and medicinal chemistry. For instance, rhodium and iridium complexes are known for their catalytic activity and photophysical properties. While specific complexes with this compound as a primary ligand are not widely reported, the N,N-diethylacetamido group can be a component of more complex ligands used to synthesize such metal complexes.
Development of Novel Bioconjugation Chemistries
One of the most significant applications of iodoacetamide and its derivatives, including this compound, is in the field of bioconjugation. vulcanchem.com Iodoacetamides are well-established reagents for the specific alkylation of cysteine residues in proteins and peptides. sigmaaldrich.com The thiol group of the cysteine side chain acts as a nucleophile, attacking the electrophilic carbon atom bearing the iodine, resulting in the formation of a stable thioether bond. This reaction is widely used to label proteins with fluorescent dyes, affinity tags, or other molecular probes.
The N,N-diethyl groups of this compound can influence the properties of the resulting bioconjugate. For example, the increased lipophilicity imparted by the ethyl groups may enhance the cell permeability of a labeled peptide or protein. The general reaction for the alkylation of a cysteine residue with this compound is shown below:

Figure 2: Alkylation of a cysteine residue with this compound.
The specificity of iodoacetamides for cysteine residues allows for the site-specific modification of proteins, which is crucial for studying protein structure and function, as well as for the development of protein-based therapeutics and diagnostics.
Below is a table summarizing the reaction conditions for cysteine alkylation with iodoacetamide derivatives.
| Parameter | Condition | Reference |
| pH | 6.9 to 8.7 | nih.gov |
| Temperature | 0 °C to 37 °C | nih.gov |
| Reagent Molar Excess | 1- to 1000-fold | nih.gov |
| Reaction Time | 15 minutes to 8 hours | nih.gov |
Future Research Directions for N,n Diethyl 2 Iodoacetamide
Development of Advanced N,N-Diethyl-2-Iodoacetamide-Based Probes for Chemical Biology
The foundational reactivity of this compound, particularly its propensity to alkylate cysteine residues, makes its core structure an excellent scaffold for developing advanced chemical probes. vulcanchem.com Future research is focused on synthesizing novel derivatives that incorporate features for enhanced detection, quantification, and specific applications in chemical biology.
One promising direction is the development of isotopically labeled versions of iodoacetamide-based probes. nih.gov For instance, researchers have created pairs of light (¹²C) and heavy (¹³C) isotopically tagged iodoacetamide-alkyne probes. nih.gov This strategy allows for the differential labeling of two separate proteome samples, which can then be combined and analyzed using mass spectrometry for precise relative quantification of cysteine reactivity. nih.gov This approach complements other quantitative proteomics techniques and is particularly useful for samples not amenable to metabolic labeling methods like SILAC. nih.gov Similarly, other new alkylating reagents, such as deuterated N-t-butyliodoacetamide and ¹³C-labeled iodoacetanilide, have been synthesized to serve as light and heavy forms for relative protein quantitation. nih.govnih.gov
Another area of development involves attaching functional tags to the iodoacetamide (B48618) structure to facilitate detection and purification. This includes:
Fluorophore-labeled probes : Conjugating a fluorescent dye, such as BODIPY, to the iodoacetamide molecule allows for the direct visualization and quantification of protein thiol modifications using fluorescence imaging techniques. nih.gov
Biotinylated probes : Attaching a biotin (B1667282) tag, as in N-(biotinoyl)-N′-(iodoacetyl)-ethylenediamine (BIAM), enables the enrichment of labeled peptides or proteins through affinity purification with streptavidin or avidin (B1170675) resins. nih.govnih.gov
Hydrophobic tags : Adding hydrophobic moieties to iodoacetamide derivatives has been shown to significantly increase the sensitivity of detection in electrospray ionization mass spectrometry (ESI-MS) for certain peptides. researchgate.net
These advanced probes provide researchers with a versatile toolkit to study the "reactive thiol proteome," which comprises cysteine residues that are particularly susceptible to modification and play key roles in cellular signaling and redox regulation. nih.gov
| Probe Type | Example Moiety/Tag | Primary Application | Reference |
|---|---|---|---|
| Isotopically Labeled | ¹³C, d₅, d₉ | Quantitative cysteine-reactivity profiling via mass spectrometry | nih.govnih.govnih.gov |
| Fluorophore-Conjugated | BODIPY | Fluorescence imaging and quantification of protein thiols | nih.gov |
| Affinity-Tagged | Biotin (BIAM) | Enrichment and purification of labeled proteins/peptides | nih.govnih.gov |
| Hydrophobicity-Modified | Long alkyl chains, Phenyl groups | Enhancement of ESI-MS signal intensity | researchgate.net |
Elucidation of Broader Biological System Interactions and Specificity Profiles
While this compound and related compounds are widely used for their reactivity towards cysteine thiols, a critical area of future research is to more thoroughly characterize their broader interactions and potential off-target effects within complex biological systems. nih.govcreative-proteomics.com The specificity of alkylating agents is not absolute, and understanding their complete reactivity profile is essential for the accurate interpretation of experimental results. nih.gov
Iodoacetamide is known to react with other nucleophilic amino acid residues besides cysteine, particularly at higher pH or with longer incubation times. researchgate.netresearchgate.net Systematic investigations have revealed off-target alkylation at methionine, lysine (B10760008), histidine, tyrosine, aspartic acid, and glutamic acid residues, as well as at the N-terminus of peptides. nih.govresearchgate.net These side reactions can complicate data analysis in proteomics experiments, potentially leading to misidentification of modification sites or inaccurate quantification. researchgate.netresearchgate.net
Future studies will likely focus on:
Comparative Reactivity Profiling : Systematically comparing the specificity of this compound with other alkylating agents like N-ethylmaleimide (NEM), chloroacetamide, and acrylamide (B121943) under various conditions (e.g., pH, concentration, time). nih.govresearchgate.net While NEM can be faster and less pH-dependent, it may also react with lysine and histidine at alkaline pH. nih.govresearchgate.net Chloroacetamide has been suggested as a more specific alternative, but some studies indicate it can cause a significant increase in methionine oxidation compared to iodoacetamide. researchgate.net
Mapping Proteome-Wide Interactions : Utilizing advanced proteomic workflows to create comprehensive maps of all potential protein targets of this compound in a given cell or tissue lysate. This would provide a clearer picture of its selectivity and help researchers anticipate potential artifacts. nih.gov
Investigating Non-Protein Targets : Exploring the potential for iodoacetamide-based compounds to react with other biological macromolecules. For example, related electrophiles like chloroacetamide have been found to covalently modify RNA, suggesting that iodoacetamides could also have interactions beyond the proteome that are currently not well understood. acs.org
| Amino Acid | Reactivity Status | Notes | Reference |
|---|---|---|---|
| Cysteine (Cys) | Primary Target | Reacts with the thiol (-SH) group to form a stable thioether bond. | vulcanchem.comcreative-proteomics.com |
| Methionine (Met) | Known Off-Target | Can lead to a prominent neutral loss in MS/MS fragmentation, decreasing identification rates. | nih.govresearchgate.net |
| Histidine (His) | Known Off-Target | Alkylation can occur under certain conditions. | researchgate.netresearchgate.net |
| Lysine (Lys) | Known Off-Target | Can be alkylated, sometimes resulting in double alkylation of the ε-amino group. | researchgate.netresearchgate.net |
| Aspartic Acid (Asp) | Known Off-Target | Side reactions have been identified in proteomics studies. | researchgate.net |
| Glutamic Acid (Glu) | Known Off-Target | Side reactions have been identified in proteomics studies. | researchgate.net |
| Tyrosine (Tyr) | Known Off-Target | Alkylation can occur under certain conditions. | researchgate.net |
| Peptide N-Terminus | Known Off-Target | The N-terminal amino group can be readily di-alkylated. | researchgate.net |
Integration with Emerging Analytical Techniques for Enhanced Research Capabilities
The utility of this compound is intrinsically linked to the analytical methods used for detection. Future progress will involve integrating this compound and its derivatives with emerging analytical technologies to enhance research capabilities, particularly in the field of mass spectrometry (MS)-based proteomics. nih.govresearchgate.net
A key area of development is the design of novel quantitative MS strategies that leverage the reactivity of iodoacetamide. One such approach is differential alkylation, where two samples are treated with different, non-isotopic alkylating agents, such as iodoacetamide and acrylamide. nih.gov The resulting mass difference in cysteine-containing peptides allows for their relative quantification, offering a cost-effective alternative to stable isotope labeling methods. nih.gov
Further integration with advanced MS techniques includes:
Improved Data Analysis Workflows : Developing more sophisticated data analysis software and search algorithms that can account for the known off-target reactions of iodoacetamide. researchgate.net This would involve including potential modifications on methionine, lysine, and other residues as variable modifications during database searches, leading to more accurate peptide and protein identification. nih.govresearchgate.net
Top-Down Proteomics : While iodoacetamide is predominantly used in bottom-up proteomics (analyzing digested peptides), its application in top-down proteomics (analyzing intact proteins) is an area for exploration. Modifying intact proteins with this compound could help in characterizing disulfide bond arrangements and studying large-scale conformational changes.
By coupling the versatile chemistry of this compound with the increasing power and resolution of modern analytical instruments, researchers can continue to develop powerful methods for exploring the complexities of the proteome.
Q & A
Q. What are the recommended methods for synthesizing N,N-diethyl-2-iodoacetamide with high purity?
- Methodological Answer : Synthesis typically involves halogenation of N,N-diethylacetamide. A common approach is nucleophilic substitution using iodine in the presence of a halogenating agent (e.g., PCl₃ or HI) under controlled conditions. For example:
React N,N-diethylacetamide with iodine monochloride (ICl) in anhydrous dichloromethane at 0–5°C.
Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane eluent).
Verify purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC) (>99% purity) .
- Key Considerations :
- Maintain inert atmosphere (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via thin-layer chromatography (TLC).
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for ethyl groups (δ 1.1–1.3 ppm, triplets; δ 3.3–3.5 ppm, quartets) and the acetamide backbone (δ 2.1 ppm, singlet for carbonyl-adjacent CH₂; δ 4.0 ppm for iodine-adjacent CH₂) .
- ¹³C NMR : Peaks at δ 170–175 ppm (amide carbonyl), δ 40–50 ppm (N-CH₂), and δ 15–20 ppm (ethyl CH₃) .
- IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~500 cm⁻¹ (C-I stretch) .
- Mass Spectrometry : Molecular ion peak at m/z 305.11 (C₁₀H₁₂INO₂) with characteristic fragmentation patterns (e.g., loss of I⁻) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, safety goggles, and fume hood use .
- Ventilation : Ensure adequate airflow to avoid vapor accumulation (explosion risk) .
- First Aid :
- Skin contact: Wash with soap/water for 15 minutes .
- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .
- Waste Disposal : Collect in sealed containers for halogenated organic waste treatment .
Advanced Research Questions
Q. How can experimental conditions be optimized to study the reactivity of the iodo group in cross-coupling reactions?
- Methodological Answer :
- Design : Use palladium-catalyzed Suzuki-Miyaura or Ullmann couplings. Vary catalysts (Pd(PPh₃)₄, CuI), solvents (DMF, THF), and temperatures (60–100°C).
- Analysis : Monitor reaction kinetics via GC-MS and isolate products using flash chromatography.
- Example : Reaction with aryl boronic acids in DMF at 80°C under N₂ yields biaryl derivatives. Optimize ligand-to-catalyst ratios to suppress dehalogenation side reactions .
Q. How to address contradictions in reaction yields when using this compound in nucleophilic substitutions?
- Methodological Answer :
- Troubleshooting Steps :
Purity Check : Confirm substrate purity via GC/HPLC to rule out impurities .
Moisture Control : Use molecular sieves or anhydrous solvents to prevent hydrolysis of the iodo group.
Byproduct Analysis : Employ LC-MS to identify competing pathways (e.g., elimination or redox reactions).
- Case Study : Lower yields in polar solvents may result from iodide displacement by solvent molecules; switch to less nucleophilic solvents like toluene .
Q. Which computational methods predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with enzymes (e.g., acetylcholinesterase). Parameterize the iodine atom using DFT-derived partial charges .
- Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (GROMACS/AMBER) over 100-ns trajectories.
- Validation : Compare predicted binding modes with X-ray crystallography or NMR data (if available) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
